![molecular formula C8H10F6N2O B2957315 rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans CAS No. 1909293-90-8](/img/structure/B2957315.png)
rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans” is a chemical compound with the CAS Number: 1909293-90-8. It has a molecular weight of 264.17 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide . The Inchi Code for this compound is 1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
- The divergent synthesis of various 3,5-dioxygenated piperidines with pharmacological properties showcases the versatility of chemoenzymatic methods for creating complex molecules from simpler starting materials. This approach highlights the utility of the compound in facilitating diverse synthetic pathways (Olofsson et al., 2006).
- Research into the metabolism of compounds like roxatidine acetate hydrochloride provides insights into the oxidative processes involving the piperidine ring, indicating the importance of the structure in pharmacokinetics and metabolism studies (Honma et al., 1987).
Bioisosterism and Pharmacological Properties
- The exploration of C/Si/Ge bioisosterism through the synthesis of chiral and achiral enantiopure derivatives of muscarinic antagonists demonstrates the compound's role in understanding how small changes in molecular structure can significantly impact biological activity (Tacke et al., 2001).
Material Science and Nanotechnology
- The development of nanohybrid materials for the kinetic resolution of secondary alcohols showcases the application of the compound in creating novel catalysts that enhance the efficiency and selectivity of chemical reactions, important for pharmaceutical synthesis and material science (Galvão et al., 2018).
Molecular Biology and Plant Science
- Studies on the ectopic expression of activated RAC in Arabidopsis demonstrate the compound's relevance in understanding the molecular mechanisms underlying plant cell morphology, signaling pathways, and the regulation of the actin cytoskeleton, highlighting its potential in agricultural biotechnology (Bloch et al., 2005).
Novel Therapeutic Agents
- The discovery and optimization of novel chlorcyclizine derivatives for the treatment of hepatitis C virus infection exemplify the compound's role in drug discovery, providing a foundation for the development of potent antiviral agents with improved pharmacokinetic properties (He et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)
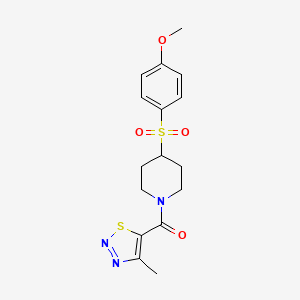

![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)
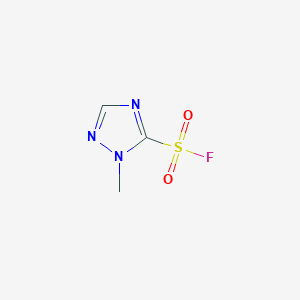
![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)
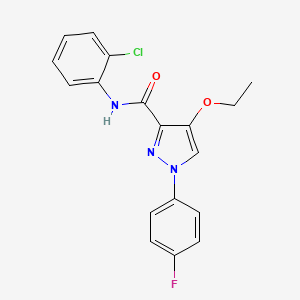
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
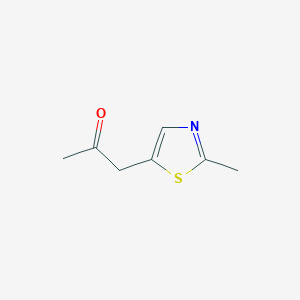
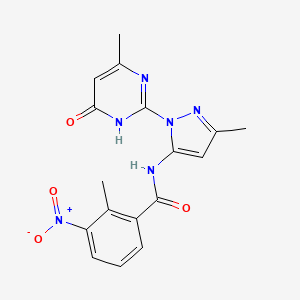
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)